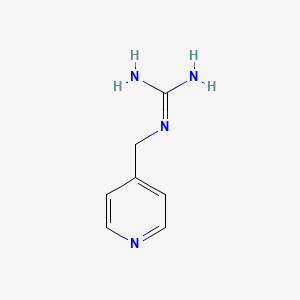

1-(Pyridin-4-ylmethyl)guanidine

Übersicht

Beschreibung

1-(Pyridin-4-ylmethyl)guanidine is an organic compound with the molecular formula C7H10N4 and a molecular weight of 150.18. It is an important organic intermediate used in various fields such as agrochemical, pharmaceutical, and dyestuff industries.

Vorbereitungsmethoden

The synthesis of 1-(Pyridin-4-ylmethyl)guanidine can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with guanidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .

Industrial production methods often involve the use of transition-metal-catalyzed guanidine synthesis. This includes catalytic guanylation reactions of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions . These methods are advantageous due to their efficiency and scalability.

Analyse Chemischer Reaktionen

Synthetic Routes and Guanylation Reactions

1-(Pyridin-4-ylmethyl)guanidine is synthesized via Boc-protected thiourea intermediates (Figure 1). Key steps include:

- Pd-catalyzed Suzuki-Miyaura cross-coupling of bromoaminopyridines with boronic acids (e.g., 5-bromoaminopyridine → 5-phenylpyridinylguanidine) .

- Guanylation using Hg(II)/Cu(II)-mediated desulfurization of di-Boc thioureas with primary/secondary amines .

Optimized Pathway (Scheme 1):

- Suzuki-Miyaura coupling of 2c (5-bromoaminopyridine) with arylboronic acids (Pd(PPh₃)₄, 80°C).

- Guanylation with Boc₂S=C=NBoc under HgCl₂ catalysis (THF, rt).

- Acidic deprotection (HCl/EtOH) to yield this compound .

Yields :

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 2c + ArB(OH)₂ | Pd(PPh₃)₄, 80°C | 42–76% |

| 2 | Intermediate + Boc₂S=C=NBoc | HgCl₂, THF | 71–81% |

Coordination Chemistry and Catalysis

The compound acts as a tetradentate ligand in transition-metal complexes, enhancing catalytic activity in atom transfer radical polymerization (ATRP):

Cu(I/II) Complexes (Table 2) :

| Ligand Structure | Redox Potential (mV vs. SCE) | ATRP Activity (kapp ×10⁻⁵ s⁻¹) |

|---|---|---|

| TMG-4NMe₂uns-penp | -320 | 8.9 |

| TPMA NMe₂ | -290 | 7.1 |

Key Observations :

- Guanidine donors stabilize Cu(I) intermediates via π-backbonding , lowering redox potentials .

- Enhanced deactivation kinetics in ATRP equilibria compared to pyridine-based ligands .

Cyclocondensation Reactions

This compound undergoes cyclocondensation with bis-electrophiles to form nitrogen-rich heterocycles (Scheme 2) :

Representative Reaction :

- Microwave-assisted cyclocondensation with 1,1,3,3-tetramethoxypropane (TMP):

Yields :

| Product | Substituents | Yield |

|---|---|---|

| 22 | R = Me | 76% |

| 23 | R = PhCH₂CH₂ | 71% |

Mechanism :

- Nucleophilic attack by guanidine on TMP.

- Dual cyclization with elimination of methanol.

Autocatalytic Guanidination

In phosphate buffer (pH 8), the compound participates in thiol-mediated autocatalytic networks (Figure 3) :

- Lag phase : Slow hydrolysis of thiouronium salts generates initiating thiols.

- Exponential phase : Thiol-disulfide exchange amplifies guanidine production.

Kinetic Data :

| Thiol Source | Rate Constant (k, M⁻¹s⁻¹) | Lag Time (min) |

|---|---|---|

| MESNA | 0.18 | 30 |

| Thiophenol | 0.27 | 15 |

Structural Modifications

Sonogashira Coupling-Cyclocondensation introduces aryl/heteroaryl substituents (Table 3) :

| Acid Chloride | Product | Yield |

|---|---|---|

| 4-CF₃C₆H₄COCl | 38d | 29% |

| 4-MeOC₆H₄COCl | 38c | 28% |

Conditions : Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), THF, rt.

Biological Relevance

While not directly cytotoxic, its metal complexes (e.g., Co(II), Cu(II)) show enhanced bioactivity:

Wissenschaftliche Forschungsanwendungen

1-(Pyridin-4-ylmethyl)guanidine has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: It is explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.

Wirkmechanismus

The mechanism of action of 1-(Pyridin-4-ylmethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule. For example, guanidine derivatives are known to inhibit NMDA receptors, which play a role in synaptic transmission and plasticity .

Vergleich Mit ähnlichen Verbindungen

1-(Pyridin-4-ylmethyl)guanidine can be compared with other similar compounds such as:

Aryl guanidines: These compounds have similar structures but differ in the substituents on the aromatic ring. They are used as modulators of adrenergic receptors.

2-(Arylimino)imidazolidines: These compounds have a similar guanidine functionality but are part of a cyclic structure.

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique chemical reactivity.

Biologische Aktivität

1-(Pyridin-4-ylmethyl)guanidine is a compound characterized by its guanidine core and a pyridin-4-ylmethyl substituent. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research. The following sections provide a detailed overview of its synthesis, biological activity, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C₈H₈N₄, with a molecular weight of 164.18 g/mol. The synthesis typically involves the reaction of N-Boc-protected guanidine with 4-pyridinemethanol, followed by deprotection using trifluoroacetic acid. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.

Biological Activity

This compound exhibits various biological activities primarily due to its guanidine structure, which is known for its pharmacological properties. Key activities include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including kinases involved in critical cellular processes.

- Receptor Binding : It interacts with several biological receptors, which may modulate signaling pathways relevant to disease mechanisms.

Comparative Biological Activity

To illustrate the biological activity of this compound compared to similar compounds, the following table summarizes their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(Pyridin-2-ylmethyl)guanidine | Guanidine derivative | Exhibits different biological activities due to position of pyridine substitution. |

| 1-(Pyrimidin-4-ylmethyl)guanidine | Guanidine derivative | May show distinct interactions due to pyrimidine ring properties. |

| 1-(Thiazol-2-ylmethyl)guanidine | Guanidine derivative | Known for antibacterial properties not seen in pyridine variants. |

The specific substitution pattern on the guanidine core significantly influences the solubility and interaction profile of this compound compared to other derivatives.

The mechanism of action involves the compound's ability to form hydrogen bonds and coordinate with biological targets due to the presence of the nitrogen atom in the pyridine ring. This interaction can lead to inhibition or modulation of enzymatic activity and receptor signaling pathways. Studies utilizing molecular docking simulations have provided insights into its binding affinities and interaction dynamics with target proteins .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Cancer Therapy : Investigations into its role as an inhibitor of TGF-β type I receptor kinase have shown promise in cancer immunotherapy, demonstrating significant inhibitory activity at low micromolar concentrations .

- Antileishmanial Activity : Research has identified structural analogs that exhibit potent inhibition against enzymes involved in sterol biosynthesis in Leishmania species, suggesting that derivatives of this compound may serve as effective treatments for leishmaniasis .

- Enzyme Screening : A library screening against CYP51 and CYP5122A1 enzymes revealed that certain analogs derived from this compound could inhibit L. donovani promastigote growth effectively, indicating potential for further drug development.

Eigenschaften

IUPAC Name |

2-(pyridin-4-ylmethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-7(9)11-5-6-1-3-10-4-2-6/h1-4H,5H2,(H4,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLIODJTYTUZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555084 | |

| Record name | N''-[(Pyridin-4-yl)methyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45957-41-3 | |

| Record name | N''-[(Pyridin-4-yl)methyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.